molecular formula C13H12N4O3 B6629808 N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No. B6629808
M. Wt: 272.26 g/mol
InChI Key: UQMJMLWYPCOZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide, also known as DPP-3, is a small molecule inhibitor that has gained significant attention for its potential use in scientific research. DPP-3 has been shown to have a unique mechanism of action, which makes it a promising tool for studying various biological processes.

Mechanism of Action

N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide works by inhibiting the activity of various enzymes, including caspases and cathepsins. Caspases are involved in the process of programmed cell death, while cathepsins are involved in the breakdown of proteins. By inhibiting these enzymes, N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide can prevent cell death and inflammation. N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of enzymes involved in neurodegeneration.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including caspases and cathepsins, which are involved in cell death and inflammation. N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has also been shown to have neuroprotective effects, making it a potential therapeutic target for neurodegenerative diseases. In addition, N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate. N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has also been shown to have a unique mechanism of action, which makes it a promising tool for studying various biological processes. However, N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide also has some limitations for lab experiments. It is a complex molecule that requires expertise in synthetic organic chemistry to synthesize. In addition, N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide may have off-target effects, which may complicate its use in lab experiments.

Future Directions

There are several future directions for the use of N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide in scientific research. One potential direction is the development of N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide as a therapeutic target for neurodegenerative diseases. N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising therapeutic target for diseases such as Alzheimer's and Parkinson's. Another potential direction is the use of N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide as a tool to study inflammation and cancer. N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have anti-inflammatory effects and may be useful in studying the role of inflammation in cancer. Finally, the development of new synthetic methods for N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide may make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide is a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the preparation of the pyrazolopyridine core, which is then reacted with piperidinone to form the intermediate compound. The final step involves the addition of a carboxamide group to the intermediate compound to form N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide. The overall synthesis of N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have a wide range of applications in scientific research. It has been used as a tool to study various biological processes, including inflammation, cancer, and neurodegeneration. N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to inhibit the activity of various enzymes, including caspases and cathepsins, which are involved in cell death and inflammation. N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has also been shown to have neuroprotective effects, making it a potential therapeutic target for neurodegenerative diseases.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-11-5-4-9(13(20)16-11)15-12(19)8-7-14-17-6-2-1-3-10(8)17/h1-3,6-7,9H,4-5H2,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJMLWYPCOZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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